molecular formula C18H19N3O5 B5907586 N'-{[(2,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide

N'-{[(2,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide

Cat. No.: B5907586
M. Wt: 357.4 g/mol
InChI Key: IMYQYHAJJOLGIM-UHFFFAOYSA-N
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Description

N-{[(2,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide, also known as DPA-714, is a novel ligand that has been extensively studied for its potential applications in the field of nuclear medicine. This compound belongs to the family of imidazopyridine derivatives and has been shown to have high affinity and selectivity for the translocator protein 18 kDa (TSPO), which is highly expressed in activated microglia and astrocytes.

Mechanism of Action

The mechanism of action of N'-{[(2,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide involves its binding to the TSPO, which is highly expressed in activated microglia and astrocytes. TSPO is involved in the regulation of mitochondrial function and has been implicated in a variety of cellular processes, including apoptosis, inflammation, and steroidogenesis. The binding of this compound to TSPO results in the modulation of these cellular processes, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate a variety of cellular processes, including apoptosis, inflammation, and steroidogenesis. The binding of this compound to TSPO results in the regulation of mitochondrial function, which is essential for the maintenance of cellular homeostasis. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of neuroinflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-{[(2,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide is its high affinity and selectivity for TSPO, which makes it an excellent imaging agent for the detection of neuroinflammation. Additionally, this compound has been shown to have low toxicity, making it a safe compound for use in laboratory experiments. However, one of the main limitations of this compound is its limited availability, which can make it difficult to obtain for laboratory experiments.

Future Directions

There are several future directions for the study of N'-{[(2,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide. One potential direction is the development of new imaging agents that have higher affinity and selectivity for TSPO, which could lead to improved detection of neuroinflammation. Additionally, the development of new therapeutic agents that target TSPO could lead to the development of new treatments for neuroinflammatory disorders. Finally, the study of the role of TSPO in other cellular processes could lead to new insights into the regulation of cellular homeostasis.

Synthesis Methods

The synthesis of N'-{[(2,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide involves a multistep process that starts with the reaction of 2,4-dimethylphenol with acetic anhydride to yield the corresponding acetyl derivative. The resulting compound is then reacted with 2-bromoethylamine hydrobromide to form the intermediate imidazopyridine derivative. Finally, the nitro group is introduced by reacting the intermediate with nitric acid. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N'-{[(2,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide has been extensively studied for its potential applications in the field of nuclear medicine. One of the main applications of this compound is in the imaging of neuroinflammation, which is a hallmark of many neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has been shown to have high affinity and selectivity for TSPO, which is highly expressed in activated microglia and astrocytes, making it an excellent imaging agent for the detection of neuroinflammation.

Properties

IUPAC Name

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2,4-dimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-12-3-8-16(13(2)9-12)25-11-18(22)26-20-17(19)10-14-4-6-15(7-5-14)21(23)24/h3-9H,10-11H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYQYHAJJOLGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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